N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide
Overview
Description
N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyl, benzenesulfonyl, and tetrachlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acetylation of benzenesulfonamide derivatives, followed by chlorination and subsequent coupling reactions to introduce the tetrachlorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl azide: Another benzenesulfonamide derivative with similar functional groups but different reactivity and applications.
N-Acetylsulfanilyl chloride: Shares the acetyl and benzenesulfonyl groups but lacks the tetrachlorophenyl moiety.
Uniqueness
N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
Properties
IUPAC Name |
N-[4-[acetyl(benzenesulfonyl)amino]-2,3,5,6-tetrachlorophenyl]-N-(benzenesulfonyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl4N2O6S2/c1-13(29)27(35(31,32)15-9-5-3-6-10-15)21-17(23)19(25)22(20(26)18(21)24)28(14(2)30)36(33,34)16-11-7-4-8-12-16/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKQVJJGZITFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C(=C(C(=C1Cl)Cl)N(C(=O)C)S(=O)(=O)C2=CC=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl4N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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